6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one
Description
6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
6-ethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-2-4-3-5-6(11)9-8(12)10-7(5)13-4/h3H,2H2,1H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRHJHKSLEPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl isothiocyanate under basic conditions, followed by cyclization to form the thienopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Cyclization: Cyclization reactions often require catalysts such as palladium or copper salts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thienopyrimidines.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer activities, particularly against breast and liver cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It can inhibit key signaling pathways such as VEGFR-2, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Ethynylthieno[2,3-D]pyrimidin-4-anilines: These compounds also exhibit significant biological activities, including enzyme inhibition.
Thieno[2,3-D]pyrimidine derivatives: These compounds have been studied for their anticancer and antimicrobial properties.
Uniqueness
6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives .
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